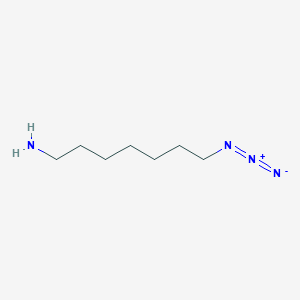

7-Azido-1-heptanamine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

7-アジド-1-ヘプタンアミンは、ヘプタンアミン鎖にアジド基 (-N₃) が付加された有機化合物です。 この化合物は通常、白色の結晶性固体であり、光と熱に敏感であることが知られています 。 主に有機合成の試薬として、およびさまざまな化学反応における研究ツールとして使用されます .

2. 製法

合成経路と反応条件

7-アジド-1-ヘプタンアミンは、ヘプタンアミンと7-クロロヘプタノイルフルオリドの反応によって合成することができます。 このプロセスには、いくつかのステップと、目的の生成物を得るための特定の試薬の使用が含まれます 。 反応条件は通常、アジド基の安定性を確保するために、温度とpHを慎重に制御する必要があります。

工業生産方法

7-アジド-1-ヘプタンアミンの特定の工業生産方法は広く文書化されていませんが、一般的なアプローチには、実験室合成方法のスケールアップが含まれます。 これには、反応条件の最適化、工業用グレードの試薬の使用、および敏感なアジド基を扱うための安全対策の実施が含まれます。

3. 化学反応解析

反応の種類

7-アジド-1-ヘプタンアミンは、さまざまな化学反応を起こします。これらには以下が含まれます。

一般的な試薬と条件

水素化分解: 水素ガスと、炭素担持パラジウムなどの触媒を使用します。

シュタウディンガー反応: トリフェニルホスフィンと水を使用します。

環状付加: 通常、位置選択的な反応のために銅(I)触媒を使用します。

主な生成物

還元: 第一アミンを生成します。

4. 科学研究への応用

7-アジド-1-ヘプタンアミンは、さまざまな科学研究分野で使用されています。

準備方法

Synthetic Routes and Reaction Conditions

7-Azido-1-heptanamine can be synthesized through the reaction of heptanamine with 7-chloroheptanoyl fluoride. This process involves several steps and the use of specific reagents to achieve the desired product . The reaction conditions typically require careful control of temperature and pH to ensure the stability of the azido group.

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade reagents, and implementing safety measures to handle the sensitive azido group.

化学反応の分析

Types of Reactions

7-Azido-1-heptanamine undergoes various chemical reactions, including:

Substitution: The azido group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.

Cycloaddition: The azido group can undergo [3+2] cycloaddition reactions with alkynes to form 1,2,3-triazoles.

Common Reagents and Conditions

Hydrogenolysis: Uses hydrogen gas and a catalyst such as palladium on carbon.

Staudinger Reaction: Involves the use of triphenylphosphine and water.

Cycloaddition: Often employs copper (I) catalysts for regioselective reactions.

Major Products

Reduction: Produces primary amines.

Cycloaddition: Forms 1,2,3-triazoles, which are valuable in medicinal chemistry and materials science.

科学的研究の応用

7-Azido-1-heptanamine is utilized in various fields of scientific research:

Chemistry: Used as a reagent in the synthesis of heterocycles and other nitrogen-containing compounds.

Biology: Employed in the study of biochemical pathways and as a precursor for bioactive molecules.

Industry: Applied in material sciences for polymer crosslinking and the development of advanced materials.

作用機序

7-アジド-1-ヘプタンアミンの作用機序は、主にアジドとしての反応性に関係しています。 アジド基は活性化されると窒素ガスを放出し、非常に反応性の高いニトレンを生成できます。 これらのニトレンはC-H結合に挿入され、新しい化学結合の形成を促進し、さまざまな合成変換を可能にします 。 この化合物の反応性は、複雑な分子や材料の合成において活用されています。

類似化合物との比較

類似化合物

7-アジド-1-オクタンアミン: 構造は似ていますが、鎖に炭素が1つ増えています。

6-アジド-1-ヘキサンアミン: 鎖の長さが短く、反応性は似ています。

アジドアルカン: 鎖の長さが異なり、アジド官能基が似ている化合物の一般的なクラスです。

独自性

7-アジド-1-ヘプタンアミンは、特定の鎖長とアジド基の位置により独自性があります。これにより、反応性と用途が影響を受けます。 鎖長と官能基配置のバランスにより、特定の合成用途や研究コンテキストにおいて特に有用です .

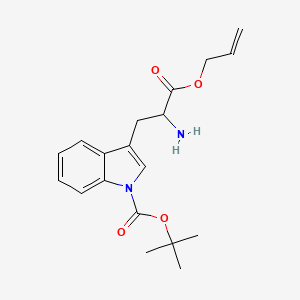

特性

分子式 |

C7H16N4 |

|---|---|

分子量 |

156.23 g/mol |

IUPAC名 |

7-azidoheptan-1-amine |

InChI |

InChI=1S/C7H16N4/c8-6-4-2-1-3-5-7-10-11-9/h1-8H2 |

InChIキー |

VTHWVKRZWJBOTA-UHFFFAOYSA-N |

正規SMILES |

C(CCCN)CCCN=[N+]=[N-] |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[5-(4-Amino-6-bromo-5-cyanopyrrolo[2,3-d]pyrimidin-7-yl)-3,4-dibenzoyloxyoxolan-2-yl]methyl benzoate](/img/structure/B12281218.png)

![4-(1H-pyrazol-1-yl)-6-(4-{[4-(trifluoromethyl)phenyl]methyl}piperazin-1-yl)pyrimidine](/img/structure/B12281235.png)

![Disodium;2-amino-3-[(2-amino-2-carboxylatoethyl)disulfanyl]propanoate;hydrate](/img/structure/B12281256.png)

![(1S,4R,5R)-2-azabicyclo[2.2.1]heptane-5-carbonitrile;hydrochloride](/img/structure/B12281271.png)